molecular formula C27H22ClN3O4S B11635887 Benzyl ({5-[(4-chlorophenyl)carbamoyl]-3-cyano-4-(furan-2-yl)-6-methyl-1,4-dihydropyridin-2-yl}sulfanyl)acetate

Benzyl ({5-[(4-chlorophenyl)carbamoyl]-3-cyano-4-(furan-2-yl)-6-methyl-1,4-dihydropyridin-2-yl}sulfanyl)acetate

Cat. No.: B11635887
M. Wt: 520.0 g/mol
InChI Key: WUYSWHWKUKYXLI-UHFFFAOYSA-N
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Description

BENZYL 2-({5-[(4-CHLOROPHENYL)CARBAMOYL]-3-CYANO-4-(FURAN-2-YL)-6-METHYL-1,4-DIHYDROPYRIDIN-2-YL}SULFANYL)ACETATE is a complex organic compound with a diverse range of applications in scientific research. This compound features a unique structure that includes a chlorophenyl group, a cyano group, a furan ring, and a dihydropyridine moiety, making it a subject of interest in various fields of chemistry and biology.

Preparation Methods

The synthesis of BENZYL 2-({5-[(4-CHLOROPHENYL)CARBAMOYL]-3-CYANO-4-(FURAN-2-YL)-6-METHYL-1,4-DIHYDROPYRIDIN-2-YL}SULFANYL)ACETATE typically involves multi-step organic reactions. One common synthetic route starts with the esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to form the core structure . Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as using specific catalysts or solvents.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

BENZYL 2-({5-[(4-CHLOROPHENYL)CARBAMOYL]-3-CYANO-4-(FURAN-2-YL)-6-METHYL-1,4-DIHYDROPYRIDIN-2-YL}SULFANYL)ACETATE has several scientific research applications:

Mechanism of Action

The mechanism of action of BENZYL 2-({5-[(4-CHLOROPHENYL)CARBAMOYL]-3-CYANO-4-(FURAN-2-YL)-6-METHYL-1,4-DIHYDROPYRIDIN-2-YL}SULFANYL)ACETATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar compounds include other dihydropyridine derivatives and furan-containing molecules. Compared to these compounds, BENZYL 2-({5-[(4-CHLOROPHENYL)CARBAMOYL]-3-CYANO-4-(FURAN-2-YL)-6-METHYL-1,4-DIHYDROPYRIDIN-2-YL}SULFANYL)ACETATE is unique due to its combination of functional groups, which confer specific chemical and biological properties. Similar compounds include:

Properties

Molecular Formula

C27H22ClN3O4S

Molecular Weight

520.0 g/mol

IUPAC Name

benzyl 2-[[5-[(4-chlorophenyl)carbamoyl]-3-cyano-4-(furan-2-yl)-6-methyl-1,4-dihydropyridin-2-yl]sulfanyl]acetate

InChI

InChI=1S/C27H22ClN3O4S/c1-17-24(26(33)31-20-11-9-19(28)10-12-20)25(22-8-5-13-34-22)21(14-29)27(30-17)36-16-23(32)35-15-18-6-3-2-4-7-18/h2-13,25,30H,15-16H2,1H3,(H,31,33)

InChI Key

WUYSWHWKUKYXLI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=C(N1)SCC(=O)OCC2=CC=CC=C2)C#N)C3=CC=CO3)C(=O)NC4=CC=C(C=C4)Cl

Origin of Product

United States

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